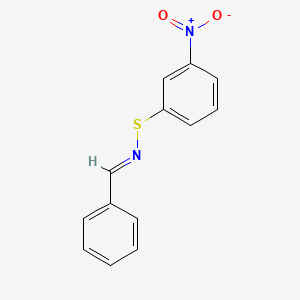
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a phenylmethanimine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine typically involves the reaction of 3-nitrobenzenethiol with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the electron-withdrawing nitro group. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Substituted imines or thioethers.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules.
Comparaison Avec Des Composés Similaires
- (E)-N-(4-nitrophenyl)sulfanyl-1-phenylmethanimine
- (E)-N-(3-nitrophenyl)sulfanyl-1-phenylethanimine
- (E)-N-(3-nitrophenyl)sulfanyl-1-phenylpropanimine
Comparison: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and properties
Propriétés
Numéro CAS |
40576-73-6 |
|---|---|
Formule moléculaire |
C13H10N2O2S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C13H10N2O2S/c16-15(17)12-7-4-8-13(9-12)18-14-10-11-5-2-1-3-6-11/h1-10H/b14-10+ |
Clé InChI |
NMCJQEYNAYHPBM-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/SC2=CC=CC(=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=NSC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


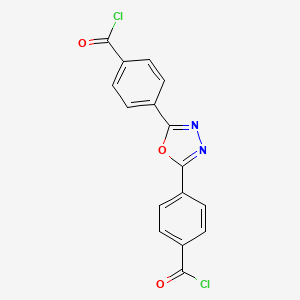
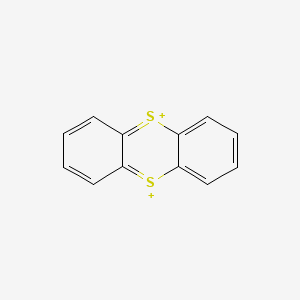
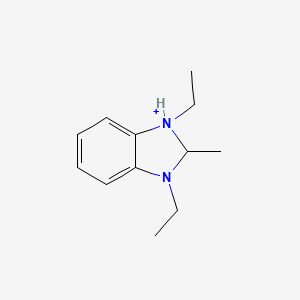
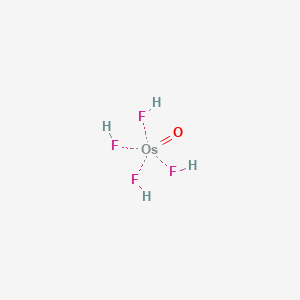

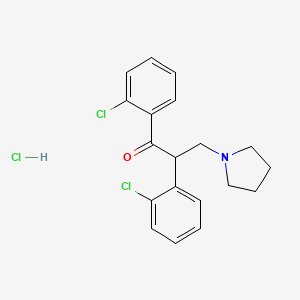
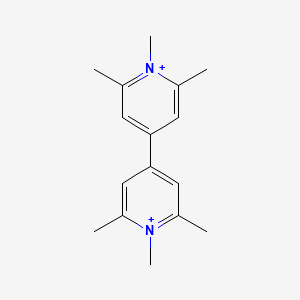
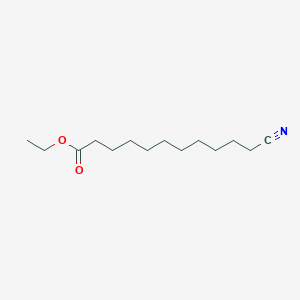
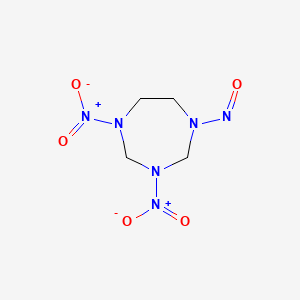
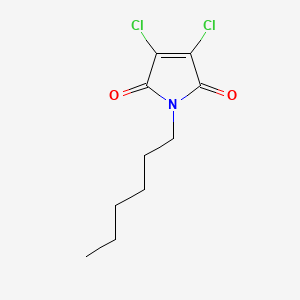
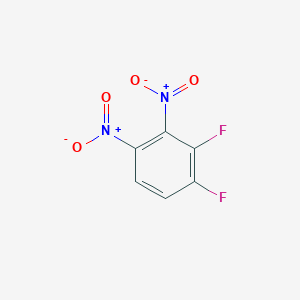
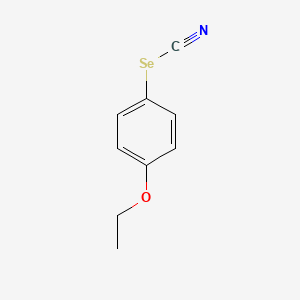
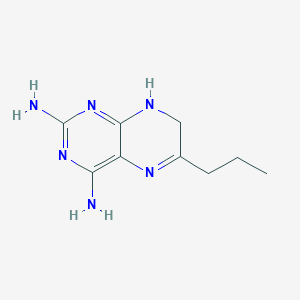
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
